1-Chloro-2,6-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXOMIPBUWDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512280 | |
| Record name | 1-Chloro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80935-78-0 | |
| Record name | 1-Chloro-2,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80935-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Chloro 2,6 Naphthyridine
Classical Synthetic Routes
The synthesis of the naphthyridine core, a class of bicyclic heterocycles containing two nitrogen atoms, has historically relied on adaptations of classical quinoline (B57606) syntheses. These methods typically involve the condensation and cyclization of a substituted aminopyridine with a carbonyl-containing compound. However, the electron-deficient nature of the pyridine (B92270) ring can render these reactions less efficient compared to their aniline-based counterparts in quinoline synthesis. ekb.eg The specific isomer, 2,6-naphthyridine (B1209661), presents unique challenges related to the availability and reactivity of its precursors.
Cyclization Reactions in Naphthyridine Synthesis
Several named reactions form the bedrock of heterocyclic ring construction and have been adapted for the synthesis of various naphthyridine isomers.
The Friedländer synthesis is a condensation reaction between a 2-aminoaromatic aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or an ester). cambridge.org For naphthyridine synthesis, this involves replacing the amino-benzene derivative with an appropriate aminopyridine aldehyde or ketone. For instance, the reaction of 2-aminonicotinaldehyde with α-substituted methylene (B1212753) carbonyl compounds is an effective, though sometimes harsh, method for preparing 1,8-naphthyridine (B1210474) derivatives. ekb.eg The adaptation of this reaction for the 2,6-naphthyridine skeleton would conceptually require a 3-aminopyridine-4-aldehyde or ketone precursor, the synthesis of which can be complex. The general approach remains a cornerstone for building fused pyridine rings. nih.govmathnet.ru
The Skraup reaction is a vigorous method for synthesizing quinolines through the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org The glycerol dehydrates in situ to form acrolein, which then undergoes a conjugate addition and cyclization sequence. thieme-connect.de This reaction has been adapted for naphthyridine synthesis by using aminopyridines. For example, 1,6-naphthyridine (B1220473) can be prepared from 4-aminopyridine, and 1,8-naphthyridine from 2-aminopyridine (B139424), although yields can be modest. ekb.egacs.org The use of a "sulfo-mix" (nitrobenzenesulfonic acid and sulfuric acid) has been shown to improve yields by minimizing side product formation. thieme-connect.de The synthesis of the 2,6-naphthyridine isomer via a Skraup-type reaction is less commonly reported, reflecting the challenges in directing the cyclization to the required positions.
The Combes synthesis produces quinolines from the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org Its adaptation to naphthyridines has been demonstrated in the synthesis of 2-amino-5,7-disubstituted-1,8-naphthyridines from the condensation of 2,6-diaminopyridine (B39239) with 1,3-diketones. ekb.eg
The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with an aromatic amine in the presence of an acid catalyst. wikipedia.org While widely used for quinolines, its application to produce specific naphthyridine isomers can be limited by the reactivity of the aminopyridine starting material. ekb.egoregonstate.edu
The Knorr synthesis involves the reaction of a β-ketoester with an aromatic amine to produce an intermediate that cyclizes under acidic conditions to form a quinolinone (a dihydro-oxo-quinoline). ekb.eg In the context of naphthyridines, aminopyridines react with β-ketoesters to form naphthyridinones, which are precursors to halogenated naphthyridines. ekb.egnih.gov For example, the reaction of 2,6-diaminopyridine has been used as a pathway toward naphthyridine structures. nih.gov
A summary of these classical routes as applied to naphthyridine synthesis is presented below.
| Reaction Name | General Reactants for Naphthyridine Synthesis | Typical Product Type |
| Friedländer | Aminopyridine aldehyde/ketone + Compound with α-methylene group | Substituted Naphthyridine |
| Skraup | Aminopyridine + Glycerol + Oxidizing Agent | Unsubstituted or Substituted Naphthyridine |
| Combes | Aminopyridine + β-Diketone | Substituted Naphthyridine |
| Doebner-von Miller | Aminopyridine + α,β-Unsaturated Aldehyde/Ketone | Substituted Naphthyridine |
| Knorr | Aminopyridine + β-Ketoester | Naphthyridinone |
| Gould-Jacobs | Aminopyridine + Alkoxymethylenemalonate ester | Naphthyridinone Carboxylate |
The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline-3-carboxylic acids, which can be subsequently decarboxylated. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.org This method is particularly effective for synthesizing 1,8-naphthyridine analogs. ekb.eg The reaction of a substituted 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) yields an intermediate that undergoes thermal cyclization at high temperatures (around 250°C) to form an ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.egvulcanchem.com This naphthyridinone can then be converted to the corresponding chloro-naphthyridine.
Cross-Coupling Strategies for Halogenated Naphthyridines
Modern synthetic chemistry often relies on cross-coupling reactions to build complex molecular architectures. For halogenated naphthyridines like 1-Chloro-2,6-naphthyridine, these reactions are pivotal. The chloro-substituent acts as a versatile synthetic handle, allowing for the introduction of various functional groups through reactions like Suzuki-Miyaura, Stille, and Negishi couplings. diva-portal.orgvulcanchem.com
Cobalt-catalyzed cross-coupling reactions have proven effective for the functionalization of chloronaphthyridines. acs.org For instance, various chloronaphthyridine isomers can be efficiently alkylated or arylated using organomagnesium (Grignard) or organozinc reagents in the presence of a cobalt catalyst. acs.org This strategy allows for the direct modification of the chlorinated core, demonstrating the synthetic utility of compounds like this compound as intermediates. Research has shown that different halogen positions on the naphthyridine ring can be functionalized with high regioselectivity by carefully choosing the catalyst and reaction conditions, as seen in palladium-catalyzed Suzuki reactions on di-chloro-naphthyridines. researchgate.net
The table below details research findings on the cobalt-catalyzed cross-coupling of various chloronaphthyridines, illustrating the versatility of this approach. acs.org
| Starting Chloronaphthyridine | Reagent | Catalyst | Product | Yield (%) |
| 1-Chloro-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂ (5%) | 1-(2-Phenylethyl)-2,7-naphthyridine | 82 |
| 1-Chloro-2,7-naphthyridine | Methylmagnesium chloride | CoCl₂ (5%) | 1-Methyl-2,7-naphthyridine | 98 |
| 1-Chloro-2,7-naphthyridine | sec-Butylmagnesium chloride | CoCl₂ (5%) | 1-(sec-Butyl)-2,7-naphthyridine | 54 |
| 5-Chloro-1,6-naphthyridine (B1589994) | Butylmagnesium chloride | CoCl₂ (5%) | 5-Butyl-1,6-naphthyridine | 69 |
| 5-Chloro-1,6-naphthyridine | Cyclopropylmagnesium bromide | CoCl₂ (5%) | 5-Cyclopropyl-1,6-naphthyridine | 52 |
| 1-Chloro-2,7-naphthyridine | 2-Thienylzinc chloride | CoCl₂·2LiCl (5%) | 1-(2-Thienyl)-2,7-naphthyridine | 60 |
| 5-Chloro-1,6-naphthyridine | Phenylzinc chloride | CoCl₂·2LiCl (5%) | 5-Phenyl-1,6-naphthyridine | 83 |
Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds on heterocyclic systems. Research shows that these reactions can be applied to dihalogenated naphthyridines with high regioselectivity. For instance, in the case of 5,7-dichloro-1,6-naphthyridine, the initial Suzuki-Miyaura coupling occurs selectively at the C5 position. researchgate.net This site-selectivity allows for the stepwise functionalization of the naphthyridine core.
The effectiveness of the Suzuki-Miyaura reaction depends on several factors, including the palladium catalyst, ligands, and reaction conditions. acs.orgrsc.org Pre-catalysts like Pd(OAc)₂ with PPh₃ ligands can form highly active palladium clusters that facilitate the coupling. acs.org The choice of boron reagent is also critical, with boronic esters being conveniently prepared via the Miyaura borylation of aryl halides. rsc.org While often requiring low catalyst loadings (e.g., <1-5 mol %), these reactions are highly tolerant of various functional groups, making them suitable for complex molecule synthesis. acs.orgmdpi.com Sequential, one-pot Suzuki-Miyaura reactions on chloro-iodo naphthyridinone precursors have been developed for differential functionalization, highlighting the method's versatility. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions on Halogenated Naphthyridines
| Catalyst System | Substrate | Reaction Type | Key Finding | Citations |
|---|---|---|---|---|
| Pd(0) | 5,7-Dichloro-1,6-naphthyridine | Suzuki-Miyaura | Site-selective arylation occurs first at the C5 position. | researchgate.net |
| Pd(PPh₃)₂Cl₂ | Cyanuric chloride | Sequential Suzuki | Allows for the synthesis of unsymmetrical aryl-s-triazines. | nih.gov |
| Pd(OAc)₂ / PPh₃ | Dihalogenated pyridine | Suzuki-Miyaura | Ligand-to-metal ratio can alter site-selectivity. | acs.org |
Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative for functionalizing N-heterocycles. acs.org Research demonstrates that simple cobalt salts, such as cobalt(II) chloride (CoCl₂), can effectively catalyze the cross-coupling of halogenated naphthyridines with various organometallic reagents. acs.orgacs.orgnih.gov
Specifically, using a 5% loading of CoCl₂, chloro-2,7-naphthyridines can be smoothly alkylated or arylated using Grignard reagents (alkyl- and arylmagnesium halides). acs.orgnih.gov The methodology can be extended to arylzinc halides by using a CoCl₂·2LiCl complex in the presence of sodium formate (B1220265) as an additive. acs.orgacs.orgresearchgate.net These cobalt-catalyzed methods are noted for their broad reaction scope and utility in modifying electron-deficient N-heterocycles. acs.org
Table 2: Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines
| Catalyst System | Substrates | Reaction Type | Product | Citations |
|---|---|---|---|---|
| CoCl₂ (5%) | Chloronaphthyridines + Alkyl/Arylmagnesium halides | Cross-coupling | Polyfunctional alkylated/arylated naphthyridines | acs.orgacs.orgnih.gov |
| CoCl₂·2LiCl (5%) / Sodium formate | Chloro/Iodonaphthyridines + Arylzinc halides | Cross-coupling | Polyfunctional arylated naphthyridines | acs.orgacs.orgnih.gov |
Ring Expansion and Rearrangement Reactions
The naphthyridine core can be constructed through ring expansion or rearrangement of other heterocyclic systems. One notable method involves the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. rsc.orgresearchgate.net When these precursors are treated with sodium azide (B81097) or azidotrimethylsilane, typically under microwave irradiation, they undergo a cycloaddition-ring expansion sequence to yield 3- and 4-amino-naphthyridin-2(1H)-one derivatives in moderate to good yields. rsc.org This process involves an unusual rearrangement following the insertion of the azide into the α,β-unsaturated carbonyl system. rsc.org
Rearrangement reactions of existing naphthyridine scaffolds also provide pathways to new derivatives. For example, certain 1-amino-3-oxo-2,7-naphthyridines can undergo rearrangement, and understanding the influence of substituents on this process helps to expand its synthetic utility. mdpi.com The Gabriel-Colman rearrangement, a classic ring expansion of phthalimido esters using a strong base, is another relevant strategy for forming related nitrogen-containing bicyclic systems like isoquinolines. wikipedia.org
Multi-component Reactions for Functionalized Naphthyridines
Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like functionalized naphthyridines in a single step from three or more starting materials. nih.govnih.gov These reactions are highly valued for their atom economy and operational simplicity.
Several MCRs have been developed for various naphthyridine isomers. For example, functionalized benzo[b] chemistryviews.orgresearchgate.netnaphthyridine derivatives can be prepared via a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate, often facilitated by microwave irradiation. jchps.com Another approach uses L-proline as an organocatalyst for the three-component condensation of aromatic aldehydes, malononitrile (B47326) dimer, and enamino ketones to produce highly functionalized 1,8-naphthyridines. researchgate.net Zirconocene-mediated MCRs of 1,3-butadiynes with ylidenemalononitriles have also been developed, yielding hexahydro-1,8-naphthyridine skeletons with high stereoselectivity in a domino-type reaction. nih.gov
Advanced Synthetic Approaches
Microwave-Assisted Synthesis of Naphthyridines
Microwave-assisted organic synthesis (MAOS) has become a prominent technique for accelerating the synthesis of heterocyclic compounds, including naphthyridines. mdpi.com This method uses the dielectric heating effect of microwave energy to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. jchps.comderpharmachemica.comrasayanjournal.co.in
The synthesis of 2,6-naphthyridine and its derivatives has been achieved using microwave promotion starting from 4-cyano-3-pyridylacetonitrile, yielding products in excellent yields under environmentally friendly conditions. derpharmachemica.com Microwave irradiation has also been used to facilitate the ring-conversion of pyrido[1,2-a]pyrimidine (B8458354) derivatives into novel furo[3,2-c]-1,8-naphthyridine compounds. tandfonline.com Furthermore, MAOS is employed in multi-component reactions and for the creation of derivatives, such as the cyclization of substituted naphthyridines to form azetidinones. jchps.comrasayanjournal.co.in
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Conditions | Outcome | Citations |
|---|---|---|---|---|
| Synthesis of 2,6-naphthyridines | Microwave | From 4-cyano-3-pyridylacetonitrile | Excellent yields, clean, efficient | derpharmachemica.com |
| Synthesis of Furo[3,2-c]-1,8-naphthyridines | Microwave & Conventional | Heating in diphenyl ether (conventional) vs. MWI | Both methods were satisfactory; MWI offers speed advantage. | tandfonline.com |
| Synthesis of Benzo[b] chemistryviews.orgresearchgate.netnaphthyridines | Microwave (MCR) | 240W, 10-12 min in DMF | Rapid, one-pot procedure with high efficiency. | jchps.com |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of naphthyridine derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. chemijournal.comrasayanjournal.co.in While specific studies on this compound are not abundant, general green approaches for related naphthyridines are instructive.
A significant advancement is the use of water as a solvent, which is a benign and economical choice. acs.org For instance, the Friedländer reaction, a key method for synthesizing 1,8-naphthyridines, has been successfully performed in water using choline (B1196258) hydroxide (B78521) as a non-toxic, water-soluble, and metal-free catalyst. acs.org This approach avoids the harsh conditions and organic solvents typically required. acs.org Another green strategy involves multicomponent reactions (MCRs) in water, which can produce complex molecules like benzo[c]pyrazolo eurekaselect.comgoogle.comnaphthyridines in a single step with high atom economy. rsc.org These one-pot syntheses streamline operations, reduce waste from purification steps, and align with the principles of sustainable chemistry. researchgate.net
The use of reusable and biodegradable catalysts, such as chitosan, also represents a green alternative for the synthesis of related heterocyclic systems. chemijournal.com Such methods often involve milder reaction conditions and simpler workup procedures. chemijournal.com
Table 1: Comparison of Catalysts in the Friedländer Synthesis of 1,8-Naphthyridine in Water
| Entry | Catalyst (mol %) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Choline Hydroxide (1) | H₂O | 98 |
| 2 | NaOH (1) | H₂O | 85 |
| 3 | KOH (1) | H₂O | 80 |
| 4 | K₂CO₃ (1) | H₂O | 70 |
Data sourced from a study on gram-scale synthesis of 1,8-naphthyridines. acs.org
Flow Chemistry Applications in Naphthyridine Preparation
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. researchgate.net These advantages are particularly relevant for synthesizing heterocyclic compounds like naphthyridines. rsc.org
Flow reactors enable reactions under extreme temperature and pressure conditions that are challenging to manage in batch. researchgate.net For example, a flow process was successfully developed for a Suzuki-Miyaura cross-coupling reaction to produce polyfunctionalized 1,4-ethano-1,5-naphthyridine derivatives. researchgate.net By optimizing temperature and residence time, the desired product was obtained in high yield (up to 74%) in just 10 minutes. researchgate.net This efficiency is a significant improvement over batch processes which can take hours or even days. rsc.org
The application of flow chemistry also facilitates the use of hazardous reagents and the handling of unstable intermediates with greater safety. researchgate.net Recent advances include the use of flow technology in organofluorine chemistry and electrosynthesis, highlighting its versatility. acs.org Although a specific flow synthesis for this compound is not detailed in the available literature, the successful application to related naphthyridine systems demonstrates its high potential for the manufacturing of this compound. rsc.orgresearchgate.net
Table 2: Optimization of Flow Suzuki-Miyaura Reaction for a 1,5-Naphthyridine (B1222797) Derivative
| Entry | Residence Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 100 | 63 |
| 2 | 10 | 100 | 68 |
| 3 | 10 | 120 | 74 |
Data adapted from a study on the synthesis of 1,4-ethano-1,5-naphthyridine derivatives. researchgate.net
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is critical in the synthesis of substituted naphthyridines to ensure the correct placement of functional groups. For this compound, this involves selectively introducing a chlorine atom at the C1 position.
One powerful strategy is directed ring metalation. For example, 4-bromobenzo[c] eurekaselect.comgoogle.comnaphthyridine undergoes highly regioselective metalation at the C-5 position using TMPMgCl∙LiCl. beilstein-journals.org This allows for the specific introduction of various electrophiles at that site. beilstein-journals.org While this example is for a related isomer, similar principles could be applied to a 2,6-naphthyridine core to direct functionalization.
Cyclization reactions are a cornerstone of naphthyridine synthesis, and their regioselectivity is often governed by the precursors used. The Friedländer synthesis, for instance, involves the reaction of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group. tandfonline.comekb.eg The substitution pattern of the final product is determined by the reactants. However, the use of unsymmetrical ketones can sometimes lead to a mixture of regioisomers. ekb.eg
A thesis focused on naphthyridine synthesis describes a successful three-strategy approach to obtain 1,5-dichloro-2,6-naphthyridine (B3390482), which would be a direct precursor to this compound via selective de-chlorination or further functionalization. diva-portal.org This highlights that multi-step, selective reactions are key to accessing specifically substituted isomers.
Synthesis of Precursors and Intermediates for this compound
The construction of the this compound molecule relies on the availability of appropriately functionalized precursors and intermediates.
Preparation of Halogenated Pyridine Derivatives
Halogenated pyridines are fundamental building blocks for constructing the naphthyridine skeleton. nih.gov Various methods exist for their preparation. For example, 2-chloro-3,5-diaminopyridine can be reacted with hexafluoroacetylacetone (B74370) to yield a 1,5-naphthyridine derivative. mdpi.com
The synthesis of 1,6-naphthyridin-2(1H)-ones often starts from chloro-substituted pyridines like ethyl 4,6-dichloro-3-pyridinecarboxylate. nih.govmdpi.com Another common precursor type is aminopyridine derivatives, which can undergo cyclization reactions. google.com For instance, halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized from 2-aminopyridines. clockss.org These pyridopyrimidinones can serve as precursors to other heterocyclic systems.
Synthesis of Naphthyridine Building Blocks (e.g., 2,7-dichloro-1,8-naphthyridine)
The synthesis of halogenated naphthyridine building blocks is a crucial step. Naphthyridinones are common intermediates, as the hydroxyl group can be readily converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govblucher.com.br For example, 8-bromo-1,6-naphthyridine-5(6H)-one can be treated with POCl₃ to yield 4-bromo-1-chloro-1,6-naphthyridine. umich.edu
A synthetic route to 1,5-dichloro-2,6-naphthyridine has been explicitly reported, which is a highly relevant precursor. diva-portal.org This compound could potentially be selectively mono-dehalogenated or functionalized at one of the chloro positions to yield a this compound derivative. The synthesis of such di-halogenated building blocks provides a versatile platform for creating a variety of substituted naphthyridines.
Derivatization Strategies for this compound
The chlorine atom at the C1 position of this compound is a versatile handle for further molecular elaboration, primarily through substitution and cross-coupling reactions.
The chloro group on the electron-deficient naphthyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). vulcanchem.com This allows for the displacement of the chloride ion by a wide range of nucleophiles, such as amines, alkoxides, and thiols, to introduce diverse functional groups at the C1 position. vulcanchem.com For instance, the reaction of 2-chloro-1,5-naphthyridine (B1368886) with ammonium hydroxide can produce 2-amino-1,5-naphthyridine. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are also powerful tools for derivatization. These reactions enable the formation of new carbon-carbon bonds by coupling the C-Cl bond with organoboron or organotin reagents, respectively. diva-portal.orgvulcanchem.com This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups at the C1 position, significantly expanding the structural diversity of accessible 2,6-naphthyridine derivatives. A reported strategy involves coupling halogenated naphthyridines with a tributylstannylpyridine building block via a Stille reaction. diva-portal.org
Functionalization via Halogen Atom
The introduction of a halogen atom, particularly chlorine, onto the 2,6-naphthyridine skeleton is a fundamental step in activating the molecule for subsequent derivatization. While the direct synthesis of this compound has been reported as part of broader studies on halogenated naphthyridines, the general strategies often involve the conversion of a precursor, such as a naphthyridinone, into the corresponding chloro derivative. diva-portal.orgdiva-portal.org This transformation is typically achieved using standard chlorinating agents.
For instance, the conversion of related hydroxy-naphthyridines or naphthyridinones to their chloro-analogues frequently employs reagents like phosphorus oxychloride (POCl₃). nih.gov This method is a well-established route for preparing chloro-substituted nitrogen heterocycles, which are valuable precursors for cross-coupling reactions. nih.gov Another approach for introducing a chloro group onto a naphthyridine ring involves the substitution of a triflate group. In the synthesis of substituted 1,6-naphthyridines, a C7-triflate was converted to the C7-chloro derivative by heating with anhydrous HCl, demonstrating the utility of leaving groups other than hydroxyls for introducing halogens. acs.org These halogenated intermediates are not the final target but rather versatile building blocks primed for further functionalization. acs.org
The table below summarizes common methods for the chlorination of naphthyridine and related heterocyclic systems, illustrating the general conditions used to generate these key intermediates.
| Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| 1,5-Naphthyridin-2(1H)-one | Phosphorus oxychloride (POCl₃) | 2-Chloro-1,5-naphthyridine | nih.gov |
| 5-Amino-7-triflyl-1,6-naphthyridine | Anhydrous HCl | 5-Amino-7-chloro-1,6-naphthyridine | acs.org |
| 2,7-Naphthyridin-diol | PCl₅, POCl₃ | 2,7-Dichloro-1,8-naphthyridine | researchgate.net |
Introduction of Diverse Substituents
The chlorine atom at the C1 position of this compound is a good leaving group, making it highly susceptible to displacement. This reactivity is harnessed to introduce a wide array of substituents through various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These methods allow for the construction of C-C, C-N, and C-O bonds, leading to a diverse library of substituted 2,6-naphthyridines. diva-portal.orgdiva-portal.orgmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis provides several powerful tools for functionalizing chloro-heteroarenes. For this compound, these reactions are pivotal for creating complex molecular architectures.
Stille Coupling: This reaction involves the coupling of the chloro-naphthyridine with an organostannane reagent. Research has demonstrated the synthesis of this compound, which was subsequently used as a building block in Stille cross-coupling reactions to synthesize mono- and bis-naphthyridine centered ligands for ruthenium complexes. diva-portal.orgdiva-portal.org For example, coupling with reagents like 2-(tributylstannyl)pyridine (B98309) allows for the introduction of pyridyl moieties. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. uwindsor.ca This reaction has been successfully applied to various dichloro-naphthyridine isomers, demonstrating its utility for functionalizing the naphthyridine core with aryl, heteroaryl, and even alkyl groups. researchgate.netmdpi.comnih.gov
Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. wikipedia.org It facilitates the palladium-catalyzed coupling of an aryl halide with an amine. This reaction is broadly applicable and allows for the synthesis of a wide range of aryl amines from primary and secondary amines, which would be difficult to achieve through classical methods. mdpi.comwikipedia.org This method has been used to prepare amino-1,5-naphthyridine derivatives from their corresponding chloro- or bromo-precursors using palladium catalysts with specialized phosphine (B1218219) ligands like XantPhos. mdpi.com
Negishi Coupling: This reaction couples the aryl chloride with an organozinc reagent. It is particularly useful for introducing alkyl and heteroaryl groups that can be challenging to install via Suzuki coupling. acs.orgbeilstein-journals.org
The following interactive table details various cross-coupling reactions that are applicable for the functionalization of a chloro-naphthyridine core, showcasing the diversity of substituents that can be introduced.
| Reaction Type | Substituent Introduced | Typical Reagents | Catalyst System Example | Reference |
|---|---|---|---|---|
| Stille Coupling | Aryl, Heteroaryl | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | diva-portal.orgdiva-portal.org |
| Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Alkenyl | Boronic Acid (e.g., R-B(OH)₂) | Pd(OAc)₂ / SPhos | researchgate.netmdpi.com |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Amine (R¹R²NH) | Pd₂(dba)₃ / XantPhos | mdpi.com |
| Negishi Coupling | Alkyl, Aryl, Heteroaryl | Organozinc (e.g., R-ZnCl) | Pd(dba)₂ / SPhos | acs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, Amino | Alcoholates (RONa), Amines (RNH₂) | (None - thermal or base-mediated) | mdpi.compublish.csiro.au |
Reactivity and Reaction Mechanisms of 1 Chloro 2,6 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of two electron-withdrawing nitrogen atoms in the bicyclic system renders the 1-Chloro-2,6-naphthyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-1 position, being ortho to the N-2 nitrogen, is activated towards displacement by a variety of nucleophiles.
Amination Reactions of Halogenated Naphthyridines
The substitution of the chlorine atom in chloronaphthyridines with nitrogen-based nucleophiles is a widely utilized transformation. In the case of this compound and its isomers, the chloro group is readily displaced by amines. vulcanchem.com These reactions are fundamental in the synthesis of various biologically active compounds. For instance, the reaction of chlorinated naphthyridines with amines can be achieved under thermal conditions or with microwave assistance to yield amino-substituted derivatives. nih.gov Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also proven effective for coupling amines with chloro- and bromo-naphthyridines, often employing a phosphine (B1218219) ligand like XantPhos. nih.govmdpi.com The reaction conditions can be tailored to control the regioselectivity in di- or poly-halogenated systems.
Table 1: Examples of Amination Reactions on Chloronaphthyridine Scaffolds
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| 2-chloro-1,5-naphthyridine (B1368886) | Various amines | Microwave irradiation | 2-amino-1,5-naphthyridine derivatives | Good | nih.gov |
| 2-chloro-1,5-naphthyridine | Various amines | Pd catalyst, XantPhos | 2-amino-1,5-naphthyridine derivatives | N/A | nih.govmdpi.com |
| 4-chloro-1,5-naphthyridine | 2-tert-butylaniline | Thermal condensation | 4-(2-tert-butylanilino)-1,5-naphthyridine | Good | nih.gov |
| 6-Bromo-2-chloroquinoline | Various aryl/heteroaryl amines | Pd-PEPPSI complexes | N-substituted 6-bromo-2-aminoquinolines | Good | nih.gov |
Reactions with Oxygen and Sulfur Nucleophiles
Similar to amination, this compound is expected to react with oxygen and sulfur nucleophiles. The chlorine atom can be displaced by alkoxides, such as sodium methoxide (B1231860) in methanol, to yield the corresponding methoxy (B1213986) derivative. Analogous reactions with thiols or thiolate salts would lead to the formation of thioethers. For example, 5-chloro-1,6-naphthyridine (B1589994) can be substituted by various nucleophiles, including amines and thiols, to form new derivatives. These SNAr reactions typically proceed under basic conditions, where the nucleophile displaces the chloride ion via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the naphthyridine core.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the 2,6-naphthyridine (B1209661) ring system is generally difficult. The nitrogen atoms exert a strong deactivating effect on the ring, making it much less nucleophilic than benzene. wur.nl Consequently, harsh reaction conditions are typically required for electrophilic substitutions like nitration or sulfonation. vulcanchem.comchemicalbook.com Forcing conditions, such as using a mixture of nitric and sulfuric acid (mixed acid nitration), may lead to substitution. masterorganicchemistry.com In some cases, unexpected electrophilic substitution has been observed under specific conditions. For example, the diazotization of 3-amino-1-bromo-2,6-naphthyridine with sodium nitrite (B80452) in hydrobromic acid led to the formation of a tribromo derivative, suggesting that bromination occurred at the C-4 position before the diazotization was complete. derpharmachemica.com This suggests that under certain circumstances, the C-4 position is the most susceptible to electrophilic attack. derpharmachemica.com To enhance reactivity towards electrophiles, the naphthyridine can be N-oxidized, which activates the ring for substitution. semanticscholar.org
Cross-Coupling Reactions at the Chloro-Position
The chloro-substituent on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Prominent examples include:
Suzuki Coupling: This reaction involves the coupling of the chloronaphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl or vinyl substituents.
Stille Coupling: This involves the reaction with an organostannane reagent, catalyzed by palladium. It has been successfully used to prepare bidentate and tridentate ligands from chloronaphthyridines. diva-portal.org
Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by reacting the chloronaphthyridine with an alkene in the presence of a palladium catalyst and a base. This method has been used to synthesize substituted 1,6-naphthyridinones. acs.org An unusual tandem Heck-lactamization has been observed with acrylanilides and halogenated pyridines. acs.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the chloronaphthyridine, catalyzed by a palladium or nickel complex. Cobalt catalysts have also been shown to be effective for the cross-coupling of chloronaphthyridines with organozinc reagents. acs.orgnih.gov
These reactions are highly valuable for the synthesis of complex molecules and functional materials derived from the naphthyridine scaffold.
Table 2: Examples of Cross-Coupling Reactions with Halogenated Naphthyridines
| Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Reaction Type | Product | Reference |
| 1-chloro-2,7-naphthyridine | 2-thienylzinc chloride | CoCl₂·2LiCl, HCO₂Na | Negishi | 1-(2-thienyl)-2,7-naphthyridine | acs.orgnih.gov |
| 5-chloro-1,6-naphthyridine | BuMgCl | CoCl₂ | Alkylation | 5-butyl-1,6-naphthyridine | nih.gov |
| 2-chloro-1,5-naphthyridine | 2-(tri-n-butylstannyl)pyridine | Pd catalyst | Stille | 2-(2-pyridinyl)-1,5-naphthyridine | diva-portal.org |
| Halogenated Pyridine (B92270) | Acrylanilide | Pd(OAc)₂ | Heck-Lactamization | 5-chloro-1-aryl-1,6-naphthyridin-2(1H)-one | acs.org |
| 1-chloro-2,7-naphthyridine | 2-methylpyridin-4-ylboronic acid | Pd catalyst | Suzuki | 1-(2-methylpyridin-4-yl)-2,7-naphthyridine | vulcanchem.com |
Metal-Catalyzed Transformations
Beyond the classic cross-coupling reactions, this compound is a substrate for a variety of other metal-catalyzed transformations. Cobalt-catalyzed cross-couplings, for instance, have emerged as a cost-effective alternative to palladium for functionalizing electron-deficient N-heterocycles, showing a broad reaction scope with both alkyl- and aryl-organometallic reagents. acs.orgrsc.org Cobalt catalysts can efficiently mediate the coupling of chloronaphthyridines with Grignard reagents and organozinc compounds. acs.orgnih.gov
Palladium-catalyzed cyanation is another important transformation, converting the chloro-group to a nitrile using cyanide sources like K₄[Fe(CN)₆]. This reaction provides access to cyano-naphthyridines, which are valuable synthetic intermediates.
Radical Reactions and Their Mechanisms
Information on specific radical reactions involving this compound is limited. However, the general principles of radical chemistry suggest potential pathways. Radical reactions are characterized by the involvement of species with unpaired electrons and typically proceed through a three-stage mechanism: initiation, propagation, and termination. rsc.org
Initiation can often be achieved through photochemical means, where UV light provides the energy to cause homolytic bond cleavage. nih.govslideshare.net For a molecule like this compound, irradiation could potentially lead to the homolysis of the C-Cl bond, generating a naphthyridinyl radical. This highly reactive intermediate could then participate in various radical processes, such as hydrogen abstraction or addition to unsaturated systems. researchgate.net While specific examples for this substrate are not well-documented, radical-mediated aryl amination and other radical cyclizations have been reported for related heterocyclic systems, indicating the potential for such reactivity. researchgate.net
Photochemical Reactivity of Halogenated Naphthyridines
The photochemical behavior of halogenated naphthyridines, including this compound, is a subject of interest due to the potential for light-induced transformations. While specific studies on the photolysis of this compound are not extensively documented in publicly available literature, general principles of photo-reactivity for halogenated heterocycles can be applied. The absorption of ultraviolet or visible light can excite the molecule to a higher energy state, leading to various chemical reactions.
One of the primary photochemical reactions for chloro-substituted aromatic and heteroaromatic compounds is the homolytic cleavage of the carbon-halogen bond. This process generates a highly reactive aryl or heteroaryl radical and a chlorine radical. The subsequent reactions of these radicals determine the final products. For instance, the heteroaryl radical can abstract a hydrogen atom from the solvent or another molecule, leading to the dehalogenated naphthyridine. Alternatively, it can engage in radical-radical coupling or other complex reaction pathways.
In the context of related compounds, photochemically-induced cyclization reactions have been observed for certain naphthyridine derivatives. For example, the generation of benzo[h]-1,6-naphthyridin-5(6H)-ones has been achieved through intramolecular photochemical cyclization. wur.nl While this does not directly involve a halogenated naphthyridine, it highlights the potential for light-induced transformations within the naphthyridine framework.
Furthermore, mechanistic studies on other heterocyclic systems indicate that substitutions can proceed via a single-electron transfer (SET) pathway under visible-light irradiation, often facilitated by a photocatalyst. beilstein-journals.org This process involves the formation of radical intermediates, which can then undergo further reactions. beilstein-journals.org
The quantum yield, a measure of the efficiency of a photochemical reaction, is a critical parameter in such studies. It is defined as the number of specific events (e.g., molecules of product formed) occurring per photon absorbed by the system. wikipedia.orgiupac.org The quantum yield can be influenced by factors such as the excitation wavelength, solvent, and the presence of quenchers or sensitizers. nih.gov
Table 1: Potential Photochemical Reactions of this compound
| Reaction Type | Proposed Reactants | Proposed Conditions | Potential Products |
| Photodehalogenation | This compound, Hydrogen-donating solvent (e.g., methanol) | UV irradiation | 2,6-Naphthyridine, HCl |
| Photosubstitution | This compound, Nucleophile (e.g., cyanide) | UV irradiation | 1-Cyano-2,6-naphthyridine |
| Photocatalytic Coupling | This compound, Arylboronic acid | Visible light, Photocatalyst | 1-Aryl-2,6-naphthyridine |
Reaction Kinetics and Mechanistic Studies
The presence of the electronegative nitrogen atoms in the 2- and 6-positions of the naphthyridine ring, coupled with the inductive effect of the chlorine atom at the 1-position, makes the carbon atom C-1 electron-deficient and thus a prime target for nucleophilic attack. The study of reaction kinetics and mechanisms provides valuable insights into the reactivity of this compound in such transformations.
Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for halogenated azaheterocycles. masterorganicchemistry.comuni.lu The generally accepted mechanism for SNAr reactions on electron-deficient systems like chloronaphthyridines is the addition-elimination mechanism, often denoted as SN(AE). wur.nl This two-step process involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer-type complex. masterorganicchemistry.com In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring.
The rate of SN(AE) reactions is influenced by several factors:
The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
The solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion.
The stability of the intermediate: The presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer-type intermediate will accelerate the reaction. In this compound, the nitrogen atom at the 2-position plays a significant role in stabilizing the intermediate formed upon nucleophilic attack at C-1.
While specific kinetic data for this compound is scarce, studies on related chloronaphthyridines and other chloro-azaheterocycles provide a basis for understanding its reactivity. For instance, the reactivity of various chloronaphthyridines in cobalt-catalyzed cross-coupling reactions has been demonstrated, indicating the lability of the C-Cl bond under certain conditions.
In some cases, particularly with very strong bases such as potassium amide in liquid ammonia, alternative mechanisms like elimination-addition (via a hetaryne intermediate) or telesubstitution have been observed for other halogenated naphthyridines. wur.nl However, for most common nucleophilic substitution reactions, the SN(AE) mechanism is expected to be the predominant pathway for this compound.
Table 2: Expected Reactivity and Mechanistic Pathways for this compound
| Reaction Type | Nucleophile | Proposed Mechanism | Key Intermediates |
| Amination | Ammonia, Amines | SN(AE) | Meisenheimer-type complex |
| Alkoxylation | Alkoxides | SN(AE) | Meisenheimer-type complex |
| Thiolation | Thiolates | SN(AE) | Meisenheimer-type complex |
| Cyanation | Cyanide salts | SN(AE) | Meisenheimer-type complex |
Computational Chemistry and Theoretical Studies on 1 Chloro 2,6 Naphthyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to predict the properties of molecules. For many heterocyclic compounds, DFT calculations are routinely published to describe their electronic characteristics and reactivity. However, specific DFT studies on 1-Chloro-2,6-naphthyridine are not present in the accessible literature.
Electronic Structure and Molecular Orbital Analysis
No specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or molecular electrostatic potential maps for this compound could be identified. Such analyses are crucial for understanding the molecule's reactivity, stability, and potential as an electron donor or acceptor in chemical reactions.
Reaction Pathway and Transition State Analysis
Computational studies that map out reaction pathways and analyze the transition states for reactions involving this compound are absent from the scientific record. This type of research is vital for understanding reaction mechanisms, predicting reaction outcomes, and optimizing synthetic procedures.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insight into the physical movements of atoms and molecules over time. There are no published MD studies that investigate the conformational dynamics, solvation properties, or intermolecular interactions of this compound in various environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. A search of the literature did not yield any QSAR studies where this compound was included as part of a dataset for developing or validating a model. Such studies are essential in drug discovery for predicting the activity of new compounds.
Spectroscopic Property Prediction and Validation
While DFT is a powerful tool for predicting spectroscopic data (such as IR, NMR, and UV-Vis spectra) that can be validated against experimental findings, no publications were found that present such a theoretical and experimental comparison for this compound. This combined approach is fundamental for confirming the structure and understanding the spectroscopic features of a compound.
Advanced Spectroscopic Characterization and Analytical Method Development
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 1-Chloro-2,6-naphthyridine, offering detailed information about the hydrogen and carbon framework.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the five aromatic protons on the naphthyridine core. The chemical shifts (δ) of these protons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent, leading to a downfield shift into the aromatic region. The coupling constants (J) between adjacent protons would provide critical information about their relative positions. For instance, ortho-coupling (³JHH) is typically larger than meta- (⁴JHH) or para-coupling (⁵JHH).
The ¹³C NMR spectrum provides information on the carbon skeleton. Eight distinct signals are anticipated, one for each carbon atom in the bicyclic system. The carbon atom bonded to the chlorine (C-1) would be significantly influenced by the halogen's inductive effect. The chemical shifts of the carbons are also heavily influenced by the adjacent nitrogen atoms. While specific experimental data for this compound is not widely published, analysis of related naphthyridine derivatives allows for the prediction of spectral characteristics. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | H-3 | 7.50 - 7.70 | C-1 | 150 - 155 | | H-4 | 8.20 - 8.40 | C-3 | 122 - 125 | | H-5 | 9.10 - 9.30 | C-4 | 138 - 142 | | H-7 | 7.80 - 8.00 | C-4a | 125 - 128 | | H-8 | 8.70 - 8.90 | C-5 | 152 - 156 | | | | C-7 | 120 - 123 | | | | C-8 | 145 - 149 | | | | C-8a | 140 - 144 | Note: Values are estimates based on data from analogous heterocyclic systems and general NMR principles.
For unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively establishing the connectivity between adjacent protons on the same ring (e.g., H-3 with H-4, and H-7 with H-8).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart. mdpi.com For example, HMBC would show correlations from H-5 to carbons C-4, C-7, and C-8a, confirming the connectivity across the two rings.
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique is particularly useful for identifying polymorphism (different crystal forms) and for understanding intermolecular interactions in the solid state by analyzing variations in chemical shifts compared to the solution state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula, C₈H₅ClN₂. uni.lu
The monoisotopic mass of the compound is calculated to be approximately 164.0141 Da. uni.lu A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit two prominent peaks for the molecular ion: one at m/z ≈ 164 (for C₈H₅³⁵ClN₂) and another at m/z ≈ 166 (for C₈H₅³⁷ClN₂), with the latter having about one-third the intensity of the former. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.
Fragmentation patterns observed during MS/MS analysis would involve the loss of fragments such as Cl, HCN, or HCl, providing further structural confirmation. asianpubs.org
Table 2: Predicted m/z Values for this compound Adducts in HRMS
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₈H₆ClN₂⁺ | 165.0214 |
| [M+Na]⁺ | C₈H₅ClN₂Na⁺ | 187.0033 |
| [M+K]⁺ | C₈H₅ClN₂K⁺ | 202.9773 |
Source: Predicted values from PubChem. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique, when applied to a suitable single crystal of this compound, would yield precise atomic coordinates.
From these coordinates, a wealth of structural information can be derived, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and angles, confirming the geometry of the naphthyridine rings.
Planarity: Confirmation of the planarity of the aromatic bicyclic system.
Intermolecular Interactions: Detailed insights into how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking or halogen bonding that govern the solid-state structure.
While a specific crystal structure for this compound is not publicly documented in the search results, this method remains the gold standard for unambiguous solid-state structural proof. eurjchem.comrsc.org
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the spectrum is expected to be characterized by intense absorption bands arising from π → π* transitions within the conjugated naphthyridine ring system. researchgate.net
The spectrum would likely show multiple bands, typical for heteroaromatic systems. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic structure of the molecule. The presence of the chlorine atom and the two nitrogen atoms within the aromatic system influences the energy of the molecular orbitals, thus affecting the λmax values compared to the parent naphthyridine. This technique is widely used for the characterization of synthesized naphthyridine derivatives. derpharmachemica.comresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). pressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=N Stretch | 1680 - 1620 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-H In-plane Bend | 1300 - 1000 | Medium |
| C-H Out-of-plane Bend | 900 - 675 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
Note: Ranges are based on general IR correlation tables and data for related chloro-aromatic and heterocyclic compounds. researchgate.netpressbooks.pub
Luminescence Spectroscopy (Fluorescence and Phosphorescence)
Detailed experimental data regarding the specific fluorescence and phosphorescence properties of this compound are not extensively available in the current body of scientific literature. While studies on various naphthyridine derivatives have demonstrated their potential as fluorescent probes and luminescent materials, specific emission and excitation wavelengths, quantum yields, and lifetimes for the this compound isomer have not been reported.
Research on other naphthyridine cores, such as the 1,8-naphthyridine (B1210474) series, has shown that their photophysical properties are highly dependent on substitution patterns and the surrounding chemical environment. For instance, derivatives of 2,7-naphthyridine (B1199556) have been synthesized and were found to exhibit phosphorescence and thermally activated delayed fluorescence, indicating the potential for interesting photophysical behavior within the broader naphthyridine class. However, without direct experimental investigation of this compound, its specific luminescent characteristics remain undetermined.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the determination of its purity.
Specific, validated High-Performance Liquid Chromatography (HPLC) methods for the routine analysis of this compound are not well-documented in publicly accessible research. However, based on the analysis of structurally similar isomeric compounds, a reverse-phase HPLC method would be the most probable approach.
A hypothetical HPLC method for this compound would likely utilize a C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient or isocratic elution conditions optimized to achieve adequate separation from impurities. Detection would most commonly be performed using a UV detector set to a wavelength corresponding to the absorbance maximum of the compound. The development and validation of such a method would be a critical step in the quality control of this chemical.
Table 1: Postulated HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Detector | UV-Vis (Wavelength to be determined) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table represents a theoretical starting point for method development, as specific experimental data is not available.
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. While a specific, standardized GC method for this compound is not readily found in the literature, general principles for the analysis of halogenated heterocyclic compounds can be applied.
A potential GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of detector is critical; a flame ionization detector (FID) could be used for general-purpose analysis, while a halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), would offer higher sensitivity and selectivity for a chloro-substituted compound. Mass spectrometry (MS) coupling would provide definitive identification of the analyte and any impurities.
Table 2: Hypothetical GC Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Temperature gradient to be optimized |
| Detector | MS, ECD, or XSD |
This table outlines a potential starting point for GC method development, as specific, validated methods are not currently published.
Medicinal Chemistry and Biological Activity of 1 Chloro 2,6 Naphthyridine Derivatives
Structure-Activity Relationship (SAR) Studies of Naphthyridine Scaffolds
The biological activity of naphthyridine derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity. For the naphthyridine scaffold, SAR studies have revealed that the type and position of substituents on the bicyclic ring system significantly influence the compound's biological actions. acs.orgnih.gov
The introduction of halogen atoms, such as chlorine, into the naphthyridine nucleus is a key strategy for modulating the biological properties of these compounds. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles.
Research has shown that the presence and position of a chlorine atom can significantly enhance the antimicrobial and anticancer activities of naphthyridine derivatives. For instance, studies on various naphthyridine isomers have demonstrated that chloro-substituted derivatives exhibit potent biological effects. smolecule.com Specifically, the chlorination of the naphthyridine core is a common method to enhance the reactivity and biological interactions of the resulting compounds. For example, 2,6-dichloro-1,5-naphthyridine (B1582902) has been a focus of medicinal chemistry due to its potential therapeutic applications. The presence of chlorine at specific positions, such as C7 in 1,6-naphthyridinones, can improve lipophilicity and membrane permeability.
In the context of antimicrobial activity, the introduction of a chlorine atom has been shown to be beneficial. For example, some studies have indicated that the presence of a chloro substituent on the phenyl ring of pyrazolinone and pyrazole (B372694) nuclei attached to a 1,8-naphthyridine (B1210474) scaffold leads to potent antibacterial and antifungal activity. nih.gov Similarly, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives containing a chloro substituent displayed high activity against various bacterial and fungal strains. mdpi.com The presence of electron-withdrawing groups like chloro at specific positions of the phenyl ring attached to the naphthyridine core has been suggested to improve the antimicrobial activity of the compounds. researchgate.net
Beyond halogenation, the pharmacological profiles of naphthyridine derivatives are heavily influenced by a variety of other substituents. The addition of different functional groups at various positions on the naphthyridine ring system can lead to a wide range of biological activities, including antimicrobial, anticancer, and effects on the central nervous system. researchgate.nettandfonline.com
The type of substituent and its position are critical in determining the specific pharmacological effect. For instance, the introduction of a piperazine (B1678402) moiety in certain 1,8-naphthyridine derivatives has been shown to result in strong DNA gyrase inhibition and antibacterial activity. nih.gov The substitution pattern on the naphthyridine scaffold can also dictate the selectivity of the compound for different biological targets. For example, in a series of 1,8-naphthyridine derivatives, the substituents on the heterocyclic nucleus were analyzed for their effects on the affinity towards adenosine (B11128) receptors. acs.orgnih.gov
The following table summarizes the impact of various substituents on the pharmacological profiles of naphthyridine derivatives based on available research:
| Scaffold | Position of Substitution | Substituent | Observed Pharmacological Effect |
| 1,8-Naphthyridine | C6 | Bromine | Enhanced antibacterial activity. nih.gov |
| 1,8-Naphthyridine | Phenyl ring at C4 | 4-Chloro | Potent antibacterial and antifungal activity. nih.gov |
| 1,8-Naphthyridine | C7 | Piperazine moiety | Strong DNA gyrase inhibition. nih.gov |
| 1,6-Naphthyridinone | C7 | Halogens (Cl, Br) | Improved lipophilicity and membrane permeability. |
| 1,5-Naphthyridinone | C8 | Hydroxy groups | Critical for antitubercular activity but may reduce bioavailability. |
Pharmacological Applications of Naphthyridine Derivatives
Derivatives of naphthyridines, including 1-Chloro-2,6-naphthyridine, have been investigated for a multitude of pharmacological applications due to their diverse biological activities. researchgate.nettandfonline.com These compounds have shown promise as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic uses. smolecule.comtandfonline.comekb.eg
The antimicrobial properties of naphthyridine derivatives have been extensively studied, leading to the development of clinically significant antibacterial agents. nih.govijpsonline.com The core structure of these compounds is often a key pharmacophore responsible for their antimicrobial effects.
A significant class of antibacterial agents derived from the naphthyridine scaffold are the quinolone antibiotics. Nalidixic acid, a 1,8-naphthyridine derivative, was one of the first quinolones to be discovered and works by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov This mechanism of action is shared by many other fluoroquinolone antibiotics that incorporate the naphthyridine core. innovareacademics.in
Research has shown that specific structural features are crucial for the DNA gyrase inhibitory activity of naphthyridine derivatives. For instance, the 4-oxo-1,8-naphthyridine-3-carboxylic acid moiety is a fundamental structure for several antibacterial drugs. nih.gov The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 of the 1,8-naphthyridine ring led to the development of potent fluoroquinolones like enoxacin. nih.gov
Several studies have highlighted the potential of new naphthyridine derivatives as DNA gyrase inhibitors. For example, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have shown a moderate to high inhibitory effect against DNA gyrase. nih.gov Molecular docking studies have further supported the interaction of these derivatives with the DNA gyrase enzyme. mdpi.com
The table below presents examples of naphthyridine derivatives and their antibacterial activity:
| Compound/Derivative | Target Organism(s) | Mechanism of Action (if known) | Observed Activity |
| Nalidixic acid | Gram-negative bacteria | Inhibits DNA gyrase subunit A. nih.gov | Selective and reversible blocking of DNA replication. nih.gov |
| Enoxacin | Gram-positive and Gram-negative bacteria | Blocks DNA replication by binding to DNA gyrase. nih.gov | Broad-spectrum antibacterial activity. nih.gov |
| Brominated 7-methyl-1,8-naphthyridinone derivatives | B. subtilis | DNA gyrase inhibition. nih.gov | Potent inhibitory effect. nih.gov |
| 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives | S. aureus | DNA gyrase inhibition. nih.gov | Strong inhibitor of DNA gyrase. nih.gov |
In addition to their antibacterial properties, certain naphthyridine derivatives have demonstrated promising antifungal activity. tandfonline.com The structural modifications that confer antibacterial activity can sometimes also lead to efficacy against fungal pathogens.
For instance, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chloro substituent on a phenyl ring were found to be active against Aspergillus niger and Candida albicans. nih.gov Similarly, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives with a chloro substituent showed significant antifungal activity. mdpi.com The antifungal activity of these compounds is often compared to standard antifungal drugs like griseofulvin. nih.gov
The following table provides examples of naphthyridine derivatives with antifungal activity:
| Compound/Derivative | Target Fungi | Observed Activity |
| Hydrazono and azo derivatives of 1,8-naphthyridine with a 4-chlorophenyl ring | Aspergillus niger, Candida albicans | Activity comparable to griseofulvin. nih.gov |
| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine with chloro substituent | A. niger, C. albicans | Highest activity compared with griseofulvin. mdpi.com |
| 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile | A. niger | Strong fungicidal activity. mdpi.com |
Anticancer and Antitumor Agents
Derivatives of this compound have emerged as a promising class of compounds in the development of novel anticancer and antitumor agents. The 2,6-naphthyridine (B1209661) core itself is found in various natural products with demonstrated biological activities, and synthetic analogues have been extensively explored for their therapeutic potential. researchgate.neteurekaselect.com
Research has shown that specific substitutions on the this compound scaffold can lead to potent cytotoxic effects against various cancer cell lines. For instance, a series of 5-(3-chlorophenylamino)benzo[c] researchgate.netnih.govnaphthyridine derivatives were synthesized and evaluated for their inhibitory activity against casein kinase 2 (CK2), a protein often dysregulated in cancer. One derivative, in particular, demonstrated stronger CK2 inhibitory activity and higher selectivity compared to the known inhibitor silmitasertib (B1669362) (CX-4945). researchgate.net This compound also exhibited potent inhibition of cancer cell stemness, suggesting its potential as a candidate for cancer treatment. researchgate.net
Furthermore, other naphthyridine derivatives have shown significant antitumor activity. For example, certain benzo[de] nih.govCurrent time information in Bangalore, IN.naphthyridine derivatives have displayed cytotoxic effects against the P388 cell line. nih.gov Additionally, 1-amino-4-phenyl-2,7-naphthyridine has been reported to have cytotoxic activity against human lung tumor and breast cancer cell lines. nih.gov The versatility of the naphthyridine core allows for the synthesis of diverse derivatives with a range of anticancer activities. researchgate.netnih.gov
Table 1: Anticancer and Antitumor Activity of Selected Naphthyridine Derivatives
| Compound Name | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 5-(3-chlorophenylamino)benzo[c] researchgate.netnih.govnaphthyridine derivative | - | Stronger CK2 inhibitory activity than CX-4945 | researchgate.net |
| Benzo[de] nih.govCurrent time information in Bangalore, IN.naphthyridine derivative | P388 | Cytotoxic | nih.gov |
| 1-Amino-4-phenyl-2,7-naphthyridine | Human lung tumor and breast cancer | Cytotoxic | nih.gov |
Anti-inflammatory Properties
The anti-inflammatory potential of 1,8-naphthyridine derivatives has been a subject of significant research. A wide range of these compounds have demonstrated the ability to modulate inflammatory pathways, establishing them as promising scaffolds in therapeutic research. researchgate.net
One study focused on a series of 1,8-naphthyridine-3-carboxamide derivatives, identifying three compounds (C-22, C-31, and C-34) with high cytotoxicity against cancer cell lines and the ability to inhibit the secretion of pro-inflammatory cytokines IL-1-β and IL-6. nih.gov Further investigation of these compounds revealed their capacity to modulate other inflammatory markers. Specifically, compound C-34, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, showed the most potent inhibition of inflammatory markers in a dendritic cell model. nih.gov It also significantly reduced the secretion of TNF-α, IL-1-β, and IL-6 by murine splenocytes and THP-1 cells. nih.gov In vivo studies further confirmed the anti-inflammatory effects of C-34, as it significantly inhibited the production of several cytokines in a mouse model and protected against endotoxin-induced lethality. nih.gov These findings highlight the dual anticancer and anti-inflammatory properties of this naphthyridine derivative. nih.gov
Naturally occurring naphthyridines have also exhibited anti-inflammatory effects. For example, canthinone-type compounds isolated from Ailanthus altissima Swingle, which contain a 1,5-naphthyridine (B1222797) ring, showed a strong inhibitory effect on nitric oxide (NO) production in murine macrophage cell lines. nih.gov Similarly, alkaloids derived from Sophora tonkinesis and Sophora alopecuroides significantly reduced the secretion of the pro-inflammatory cytokines TNF-α and IL-6. nih.govmdpi.com
Table 2: Anti-inflammatory Activity of Selected Naphthyridine Derivatives
| Compound Name | Model | Effect | Reference |
|---|---|---|---|
| C-34 | Dendritic cells, splenocytes, THP-1 cells, mouse model | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | nih.gov |
| Canthinone-type compounds | Murine macrophage cell line | Inhibition of NO production | nih.gov |
| Sophora alkaloids | Murine macrophages | Reduction of TNF-α and IL-6 secretion | nih.govmdpi.com |
Antiviral Activity (e.g., Anti-HIV)
Naphthyridine derivatives have been identified as a significant class of compounds with antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net The structural versatility of the naphthyridine scaffold has allowed for the development of potent inhibitors of key viral enzymes. mdpi.com
One area of focus has been the inhibition of HIV-1 integrase, an enzyme essential for the replication of the virus. mdpi.comresearchgate.net A number of 1,6-naphthyridine (B1220473) derivatives have been synthesized and shown to be effective HIV-1 integrase inhibitors. researchgate.net For instance, certain 8-hydroxy-1,6-naphthyridine-7-carboxamides have been specifically investigated for this purpose. google.com The development of these compounds is part of a broader effort to identify novel, small organic molecules for targeted HIV therapy. nih.gov
In addition to synthetic derivatives, some naturally occurring naphthyridine alkaloids have also demonstrated anti-HIV activity. An alkaloid derived from Leitneria floridana, 1-methoxycanthin-6-one, which contains a 1,5-naphthyridine ring, was found to be effective against HIV. nih.gov The ongoing research into both synthetic and natural naphthyridines underscores their potential as a source of new antiviral agents. researchgate.netmdpi.com
Table 3: Antiviral Activity of Selected Naphthyridine Derivatives
| Compound Class/Name | Viral Target | Activity | Reference |
|---|---|---|---|
| 1,6-Naphthyridine derivatives | HIV-1 Integrase | Inhibition | researchgate.net |
| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | HIV Integrase | Inhibition | google.com |
| 1-Methoxycanthin-6-one | HIV | Antiviral effect | nih.gov |
Central Nervous System (CNS) Activity
Derivatives of 2,6-naphthyridine have shown a range of effects on the central nervous system (CNS), making them an area of interest for the development of new neurological and psychotropic drugs. researchgate.net The biological investigations into these compounds have revealed activities that suggest potential therapeutic applications in various CNS disorders. researchgate.neteurekaselect.com
Some 2,6-naphthyridine derivatives have been reported to possess antidepressant activity. icm.edu.pl The mechanism of action for some of these compounds involves the inhibition of serotonin (B10506) reuptake, a common target for antidepressant medications. icm.edu.pl Furthermore, certain analogues are antagonists of the histamine (B1213489) H3 and serotonin 5-HT2 receptors, which are also implicated in the regulation of mood and other CNS functions. icm.edu.pl
In addition to mood disorders, naphthyridine derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. researchgate.net For instance, tetrahydrobenzo[h] nih.govCurrent time information in Bangalore, IN.naphthyridine-6-chlorotacrine hybrids have been investigated as a potential treatment for Alzheimer's by targeting multiple pathological pathways, including β-amyloid, tau, and cholinesterase. medscape.com The diverse CNS activities of naphthyridine derivatives highlight their potential as a scaffold for the development of new therapies for a range of neurological and psychiatric conditions. researchgate.netresearchgate.net
Table 4: CNS Activity of Selected Naphthyridine Derivatives
| Compound Class/Name | Proposed Mechanism/Target | Potential Application | Reference |
|---|---|---|---|
| 2,6-Naphthyridine derivatives | Serotonin reuptake inhibition | Antidepressant | icm.edu.pl |
| 2,6-Naphthyridine analogues | Histamine H3 and serotonin 5-HT2 receptor antagonism | Antidepressant, treatment of obsessive states | icm.edu.pl |
| Tetrahydrobenzo[h] nih.govCurrent time information in Bangalore, IN.naphthyridine-6-chlorotacrine hybrids | β-amyloid, tau, and cholinesterase inhibition | Alzheimer's disease | medscape.com |
Antiparasitic Activity
The naphthyridine scaffold has been investigated for its potential in developing new antiparasitic agents. niscpr.res.in Both naturally occurring and synthetic naphthyridine derivatives have demonstrated activity against a variety of parasites. researchgate.netniscpr.res.in
One of the notable activities is against the malarial parasite, Plasmodium falciparum. Several naphthyridine derivatives have been synthesized and evaluated as antimalarial agents. researchgate.net For example, hadranthine A, a naturally occurring 2,7-naphthyridine (B1199556) derivative, showed in vitro antimalarial activity against a chloroquine-resistant strain of P. falciparum. mdpi.com The structural similarity of the 1,5-naphthyridine ring system to known antimalarial quinolines has also prompted the synthesis and evaluation of 4-amino-1,5-naphthyridine derivatives as potential prophylactic antimalarial drugs. dtic.mil
Beyond malaria, naphthyridine derivatives have shown activity against other parasites. Canthin-6-one, a 1,5-naphthyridine alkaloid, displayed an antiparasitic effect in mice infected with Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Additionally, certain 1,8-naphthyridine derivatives have been found to be useful intermediates for the synthesis of molecules with trypanocidal activity. niscpr.res.in More recently, fused naphthyridine derivatives have been tested against the amoeba Naegleria fowleri, with one compound showing good anti-Naegleria activity and selectivity. nih.gov
Table 5: Antiparasitic Activity of Selected Naphthyridine Derivatives
| Compound Class/Name | Parasite | Activity | Reference |
|---|---|---|---|
| Hadranthine A | Plasmodium falciparum (chloroquine-resistant) | Antimalarial | mdpi.com |
| 4-Amino-1,5-naphthyridine derivatives | Plasmodium species | Potential prophylactic antimalarial | dtic.mil |
| Canthin-6-one | Trypanosoma cruzi | Antiparasitic | nih.gov |
| Fused 1,8-naphthyridine-chromene derivative | Naegleria fowleri | Anti-Naegleria | nih.gov |
Cardiovascular System Effects
Derivatives of the 2,6-naphthyridine scaffold have been shown to exert effects on the cardiovascular system, indicating their potential for development as therapeutic agents for cardiovascular diseases. researchgate.net The biological activity of these compounds has been a subject of study for several decades, with some derivatives showing promise as antihypertensive agents. icm.edu.pl
Research into synthetic 2,6-naphthyridine analogues has revealed that some of these compounds can be used in the treatment of heart diseases. icm.edu.pl The specific mechanisms through which these compounds exert their cardiovascular effects can vary. For instance, some derivatives act as protein kinase inhibitors, a class of enzymes that play crucial roles in cellular signaling pathways, including those involved in cardiovascular function. icm.edu.pl
The broad spectrum of biological activities associated with naphthyridine alkaloids, including their effects on the cardiovascular system, makes them a fascinating area of research with prospects for therapeutic applications. researchgate.net The continued exploration of both natural and synthetic naphthyridine derivatives may lead to the discovery of novel treatments for a range of cardiovascular conditions.
Table 6: Cardiovascular System Effects of Selected Naphthyridine Derivatives
| Compound Class | Proposed Mechanism/Effect | Potential Application | Reference |
|---|---|---|---|
| 2,6-Naphthyridine analogues | Antihypertensive activity | Hypertension | icm.edu.pl |
| 2,6-Naphthyridine derivatives | Protein kinase inhibition | Heart diseases | icm.edu.pl |
MAO Inhibitors
Derivatives of the 1,6-naphthyridine scaffold have been investigated as potential inhibitors of monoamine oxidase (MAO), a family of enzymes that catalyze the oxidation of monoamines. scilit.com MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
A study focused on the synthesis of novel benzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridine derivatives and their evaluation as MAO inhibitors. scilit.com Specifically, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridines were synthesized and further modified. Among the newly synthesized derivatives, several 1-phenylethynyl analogues proved to be MAO-B inhibitors with potencies in the low micromolar range. scilit.com One particular compound, the 1-(2-(4-fluorophenyl)ethynyl) analog, exhibited an IC50 value of 1.35 μM, which is comparable to the well-known MAO-B inhibitor pargyline. scilit.com
These findings suggest that the tetrahydrobenzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridine scaffold is a promising starting point for the design of new and potent MAO-B inhibitors. mdpi.com Further optimization of these structures could lead to the development of novel therapeutic agents for neurological and psychiatric disorders.
Table 7: MAO Inhibitory Activity of Selected Naphthyridine Derivatives
| Compound Class/Name | Target | Potency (IC50) | Reference |
|---|---|---|---|
| 1-(2-(4-fluorophenyl)ethynyl)-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridine | MAO-B | 1.35 μM | scilit.commdpi.com |
| 1-Phenylethynyl-2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridines | MAO-B | Low micromolar range | scilit.com |
Topoisomerase Inhibitors
The 2,6-naphthyridine scaffold, a key structural isomer of pyridopyridine, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. researchgate.netresearchgate.net Among these, their role as topoisomerase inhibitors has been a focal point of cancer research. ekb.egresearchgate.net Topoisomerases are crucial enzymes that regulate the topology of DNA, making them a validated target for anticancer drugs. nih.gov Derivatives of the related 1,5-naphthyridine and 1,8-naphthyridine have shown inhibitory activity against both topoisomerase I (Top1) and topoisomerase II. ekb.egencyclopedia.pub
While direct studies on this compound as a topoisomerase inhibitor are not extensively detailed in the provided results, the broader class of naphthyridines, including dibenzo[c,h] nih.govnih.govnaphthyridinones and indenoisoquinolines, are recognized as potent Top1 inhibitors. researchgate.netnih.gov For instance, certain benzo[b] nih.govencyclopedia.pubnaphthyridine derivatives have been shown to inhibit Top1 activity at concentrations of 100 μM. encyclopedia.pub The mechanism often involves the stabilization of the covalent complex between the enzyme and DNA, leading to replication stress and cell death. nih.gov
Research into various naphthyridine isomers has shown that structural modifications significantly impact their biological activity. For example, some derivatives of 1,8-naphthyridine act as inhibitors of topoisomerase IV and DNA gyrase, highlighting the scaffold's versatility in targeting these enzymes. nih.govmdpi.com The development of compounds like Gemifloxacin and Trovafloxacin, which are 1,8-naphthyridine derivatives, underscores the therapeutic potential of this chemical class as topoisomerase inhibitors. nih.govmdpi.com
Mechanistic Insights into Biological Action
The biological action of naphthyridine derivatives as topoisomerase inhibitors is primarily attributed to their ability to interfere with the enzyme's catalytic cycle. For topoisomerase I inhibitors, the mechanism involves the stabilization of the cleavable complex, a transient intermediate where the DNA is nicked and covalently bound to the enzyme. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to single-strand breaks that can be converted into lethal double-strand breaks during DNA replication. nih.gov
For derivatives acting on type II topoisomerases like DNA gyrase and topoisomerase IV, the mechanism is similar but involves the stabilization of a complex associated with double-strand DNA breaks. nih.gov For example, Trovafloxacin, a 1,8-naphthyridine derivative, inhibits DNA synthesis by targeting topoisomerase IV. nih.govmdpi.com The interaction of these compounds with the enzyme-DNA complex is often mediated by hydrogen bonding and van der Waals forces. nih.gov
The broader biological activity of 2,6-naphthyridine derivatives extends beyond topoisomerase inhibition and includes effects on the central nervous system and antimicrobial properties. researchgate.net The specific mechanism is highly dependent on the substituents attached to the naphthyridine core.
Ligand Design and Receptor Binding Studies
The design of naphthyridine-based ligands often focuses on enhancing their binding affinity and selectivity for specific biological targets. mdpi.comresearchgate.net For topoisomerase inhibitors, ligand design strategies aim to optimize interactions with the enzyme-DNA complex. This can involve modifying substituents on the naphthyridine ring to improve hydrogen bonding, electrostatic interactions, and hydrophobic contacts. nih.govjapsonline.com
In the context of other receptors, such as those in the central nervous system, conformational constraint is a key design strategy. For example, flexible 2-methoxyquinoline (B1583196) compounds have been used as a basis to design more rigid benzo[de] researchgate.netnih.govnaphthridine-based ligands to improve receptor interaction. researchgate.net
Receptor binding studies, often employing techniques like NMR titration, are used to quantify the binding affinity (association constants, Kb) of these designed ligands. mdpi.comresearchgate.net Studies on other naphthyridine isomers have shown that the introduction of specific functional groups, such as amides and ureas, can significantly enhance binding to biological receptors through improved hydrogen bonding. mdpi.comresearchgate.net For instance, certain 1,6-naphthyridine derivatives have been designed as potent and selective inhibitors of CDK8/19 by optimizing substituents at the C-2 and C-8 positions to improve metabolic stability while maintaining high potency. acs.org
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are computational techniques that provide valuable insights into the binding modes of this compound derivatives at the molecular level. malayajournal.orgdntb.gov.ua These studies help in understanding the structure-activity relationships (SAR) and guide the design of more potent inhibitors.
For example, docking studies of 1,8-naphthyridine derivatives with the anticancer target PDK-1 have revealed key hydrogen bonding interactions with amino acid residues like Ala160, Ser160, and Thr222. malayajournal.org Such studies can predict the binding affinity, represented by scores like the glide score and glide energy. malayajournal.org Similarly, molecular docking has been used to study the interaction of 1,8-naphthyridine derivatives with the NorA efflux pump in S. aureus, suggesting a mechanism for overcoming antibiotic resistance. mdpi.com
These computational approaches are instrumental in the rational design of new derivatives. By visualizing the binding pocket and the interactions of the ligand, researchers can make informed decisions about which structural modifications are likely to improve biological activity. ekb.egmalayajournal.org
In Vitro and In Vivo Biological Evaluation Methodologies
The biological evaluation of this compound derivatives involves a combination of in vitro and in vivo assays to determine their efficacy and pharmacological properties.
In Vitro Evaluation:
Cytotoxicity Assays: The anticancer activity of these compounds is often initially assessed using cytotoxicity assays against various human cancer cell lines, such as pancreatic (MIA PaCa-2), breast (MCF7), and liver (HepG2) cancer cells. ekb.egresearchgate.netresearchgate.net The 50% inhibitory concentration (IC50) is a common metric used to quantify their potency. researchgate.net
Enzyme Inhibition Assays: To confirm the mechanism of action, enzyme inhibition assays are performed. For topoisomerase inhibitors, a DNA relaxation assay can be used to measure the inhibition of topoisomerase I activity. encyclopedia.pub
Apoptosis and Cell Cycle Analysis: Assays to detect apoptosis (e.g., caspase 3/7 induction, DNA fragmentation) and cell cycle arrest are employed to understand the cellular consequences of treatment. ekb.egresearchgate.net
Antimicrobial Activity Screening: For antimicrobial evaluation, the minimum inhibitory concentration (MIC) is determined against a panel of bacterial and fungal strains. researchgate.netmdpi.com
ADME Assays: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, including metabolic stability, plasma stability, and cytochrome P450 (CYP) inhibition, are crucial for predicting the pharmacokinetic behavior of the compounds. tandfonline.com
In Vivo Evaluation:
Pharmacokinetic (PK) Studies: In vivo PK studies in animal models, such as rats, are conducted to determine key parameters like Cmax (maximum plasma concentration) and half-life. researchgate.nettandfonline.com
Xenograft Models: To evaluate antitumor efficacy, human tumor xenograft models in mice are commonly used. researchgate.nettandfonline.com Tumor growth inhibition (TGI) is a key endpoint in these studies. researchgate.net
Toxicity Studies: Preliminary toxicity is assessed by monitoring for signs of systemic toxicity, such as body weight loss and mortality, during in vivo studies. tandfonline.com
The data from these comprehensive evaluations are essential for identifying lead compounds for further development. tandfonline.com For instance, a study on 1,8-naphthyridine-3-carboxamide derivatives used a battery of in vitro and in vivo assays to identify a lead compound with favorable tumor uptake and antitumor activity in an ovarian cancer xenograft model. tandfonline.com
Supramolecular Chemistry and Materials Science Applications
Naphthyridine Derivatives as Ligands for Metal Complexes
The nitrogen atoms in the naphthyridine rings act as excellent donors, making these compounds effective ligands for a wide range of transition metals. mdpi.com The resulting metal complexes exhibit diverse properties and have found applications in catalysis and the development of novel materials.
Coordination Chemistry and Catalytic Applications
Naphthyridine derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers in either a monodentate or bidentate fashion. nih.gov However, in many isomers like 1,8-naphthyridine (B1210474), chelation to a single metal center can be strained, leading to a preference for acting as a monodentate or bridging ligand. nih.gov This property has been exploited to create mono- and dinuclear metal complexes with unique catalytic activities.
Research has shown that metal complexes featuring naphthyridine-based ligands are effective in numerous catalytic transformations. researchgate.net For instance, ruthenium(II) complexes containing substituted 1,8-naphthyridine ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones, demonstrating moderate to high activity and selectivity. nih.gov Similarly, novel ruthenium(II) carbonyl complexes with 2-phenyl-1,8-naphthyridine (B10842077) derivatives have shown moderate activity as catalysts in the hydroformylation of styrene. acs.org
More recently, earth-abundant metals have been a focus. Air-stable nickel(II) chloro complexes supported by a 2,7-dimethyl-1,8-naphthyridine (B83737) ligand have been developed as universal catalysts for both C–O and C–N cross-coupling reactions. nih.gov These reactions are promoted by light, showcasing the role of the naphthyridine ligand in facilitating photocatalytic applications of first-row transition metals. nih.gov The synthesis of 1-chloro-2,6-naphthyridine has been specifically explored with the goal of creating tridentate ligands for ruthenium complexes, indicating its potential in the development of sophisticated molecular switches and catalysts. rsc.org Dinuclear platinum(II) complexes using 1,6-naphthyridine (B1220473) as a bridging ligand have also been synthesized and evaluated for their biological activities. researchgate.net
Table 1: Examples of Catalytic Applications of Naphthyridine-Metal Complexes
| Catalyst System | Naphthyridine Ligand | Metal | Catalytic Reaction | Reference |
|---|---|---|---|---|
| Nickel(II) Chloro Complex | 2,7-dimethyl-1,8-naphthyridine | Nickel | Photoinduced C-N/C-O Cross-Coupling | nih.gov |
| Ruthenium(II) Carbonyl Complex | Substituted 2-phenyl-1,8-naphthyridines | Ruthenium | Hydroformylation of Styrene | acs.org |
| Ruthenium(II) Carbonyl Complex | Substituted 1,8-naphthyridines | Ruthenium | Transfer Hydrogenation of Ketones | nih.gov |
| Ruthenium(II) Complex | 2,6-dichloro-1,5-naphthyridine (B1582902) derived ligand | Ruthenium | (Proposed for) Molecular Switches | acs.orgrsc.org |
Metal-Organic Frameworks (MOFs) with Naphthyridine Linkers
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands, often called linkers. sigmaaldrich.com The tunability of these components allows for the design of materials with specific pore sizes and chemical functionalities for applications in gas storage, separation, and catalysis. Current time information in Bangalore, IN.researchgate.net
The use of N-heterocyclic compounds as linkers is a common strategy in MOF design. Current time information in Bangalore, IN. Naphthyridine derivatives, with their rigid structure and multiple coordination sites, are potential candidates for such linkers. For example, the 1,5-naphthyridine (B1222797) unit has been used as a linker for constructing bridging ligands in dinuclear Ruthenium(II) complexes. acs.org However, the specific and widespread use of the this compound scaffold as a primary building block to form extended, porous 3D MOF structures is not extensively documented in the current scientific literature. Research in this area has often focused on using MOFs as catalysts for the synthesis of naphthyridine derivatives, rather than incorporating the naphthyridine unit into the framework itself. researchgate.netberkeley.edu
Host-Guest Chemistry and Molecular Recognition
The arrangement of hydrogen bond donors and acceptors on the naphthyridine scaffold makes it an excellent platform for molecular recognition and host-guest chemistry. researchgate.net These systems rely on non-covalent interactions to selectively bind specific guest molecules.
Molecular Tweezers and Receptors
Naphthyridine derivatives have been incorporated into larger supramolecular structures, such as molecular tweezers and receptors, designed to bind specific guest molecules. researchgate.net Molecular tweezers are synthetic receptors with two binding "arms" that converge to create a pocket for a guest. researchgate.net
One notable application is in the recognition of biologically important molecules. Receptors incorporating the 1,8-naphthyridine unit have been shown to bind guanosine (B1672433) nucleotides effectively. nih.gov This recognition is mediated by hydrogen bonds between the naphthyridine and the guanine (B1146940) base. nih.gov In a different application, naphthyridine-based receptors were designed to bind biotin (B1667282) analogues, where hydrogen bonding interactions proved crucial for the stabilization of the host-guest complex. researchgate.net Asymmetrical tweezers have also been developed where a 2-acyl-1,8-naphthyridine unit specifically binds guanine, while the other arm of the tweezer recognizes a different nucleobase, allowing for the selective recognition of specific trinucleotide repeats. researchgate.net
Self-Assembly Host-Guest Systems
The directional, non-covalent interactions offered by the naphthyridine scaffold enable its use in self-assembly processes, leading to the formation of large, ordered supramolecular structures. researchgate.net These systems can form spontaneously from their components under specific conditions.
Researchers have demonstrated that foldamers and macrocycles based on the 1,8-naphthyridine unit can self-assemble into complex systems like helical fibers. The internal cavity of these structures is capable of binding ionic substrates, and this binding can be used to control the assembly process. In another example, the strong, self-dimerizing interaction between 2-ureido-pyrimidinone (UPy) and 2,7-diamido-1,8-naphthyridine (NaPy) has been used as the basis for supramolecular polymerization. Introducing hydrophobic groups to these self-assembling scaffolds can strengthen the resulting structures, such as polymeric nanotubes, by shielding the hydrogen-bonding core from water molecules.
Naphthyridine Scaffolds in Material Science
The application of naphthyridine derivatives extends into materials science, where their unique electronic and photophysical properties are highly valued. researchgate.net They are of particular interest in the development of organic electronics.
Theoretical calculations have identified the 2,6-naphthyridine (B1209661) scaffold as a promising candidate for electron-transporting materials (ETMs) used in organic light-emitting diodes (OLEDs). A significant challenge has been the synthesis of multi-arylated 2,6-naphthyridine derivatives. However, recent advances using rhodium-catalyzed C–H activation have enabled the construction of these complex molecules. The resulting ETMs based on the 2,6-naphthyridine framework exhibit excellent properties, including high glass-transition temperatures (up to 282 °C) and high electron mobility, making them versatile components for red, green, and blue phosphorescent OLED devices. The rigid and planar geometry of other naphthyridine derivatives also makes them suitable for use as luminescence materials, as this rigidity helps to minimize non-radiative energy losses in OLEDs.
Table 2: Properties of 2,6-Naphthyridine-Based Electron-Transporting Materials (ETMs) for OLEDs
| Property | Finding | Significance | Reference |
|---|---|---|---|
| Scaffold | 2,6-Naphthyridine | Identified as suitable for ETMs via theoretical calculations. | |
| Synthesis | Rhodium-catalyzed C-H activation–annulation | Enables synthesis of multiple arylated and fully aryl-substituted molecules. | |
| Glass-Transition Temp. (Tg) | Up to 282 °C | Indicates high thermal stability of the material. | |
| Electron Mobility (μe) | Exceeding 10⁻² cm² V⁻¹ s⁻¹ | Represents a new benchmark for high electron mobility in OLED ETMs. | |
| Application | Versatile ETMs | Suitable for red, green, and blue phosphorescent OLEDs. |
Organic Light-Emitting Diodes (OLEDs)
While direct applications of this compound in OLEDs are not extensively documented, its derivatives, particularly those of the broader naphthyridine family, are recognized for their potential in this field. mdpi.com Naphthyridine-based compounds are utilized as components in organic light-emitting diodes due to their electronic properties. mdpi.com For instance, derivatives of 1,8-naphthyridine have been shown to exhibit thermally activated delayed fluorescence (TADF), a crucial property for developing highly efficient blue OLEDs. researchgate.net These materials can achieve high photoluminescence quantum yields, making them suitable for the emissive layer in OLED devices. researchgate.net
The synthesis of fused heterocyclic systems containing the naphthyridine core can lead to materials with high thermal and photochemical stability, which are desirable characteristics for optoelectronic devices. niscpr.res.in The introduction of different substituents onto the naphthyridine ring system allows for the tuning of absorption and emission spectra, a key factor in developing materials for full-color displays. niscpr.res.in For example, electron-donating groups can cause a red-shift in emission, while electron-withdrawing groups can lead to a blue-shift. niscpr.res.in
| Naphthyridine Derivative Family | Application in OLEDs | Key Property |
| 1,8-Naphthyridines | Blue OLEDs | Thermally Activated Delayed Fluorescence (TADF), High Photoluminescence Quantum Yield researchgate.net |
| Fused Naphthyridines | General Optoelectronics | High Thermal and Photochemical Stability niscpr.res.in |
| Substituted Naphthyridines | Tunable Emission | Control over absorption and emission wavelengths niscpr.res.in |
Dye-Sensitized Solar Cells (DSSCs)
Naphthyridine derivatives have been explored as components in dye-sensitized solar cells (DSSCs), a type of thin-film solar cell. smolecule.comnih.gov These compounds can be incorporated into the sensitizing dyes that are crucial for light absorption and electron injection in DSSCs. mdpi.com The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture, where the naphthyridine moiety can act as part of the π-bridge, facilitating charge transfer from the donor to the acceptor.
For example, organic dyes incorporating a fused dibenzo[b,h] smolecule.comCurrent time information in Bangalore, IN.naphthyridine as the π-bridge have been synthesized and investigated for their performance in DSSCs. researchgate.net The efficiency of these cells can be influenced by the nature of the donor and acceptor groups attached to the naphthyridine-containing dye. researchgate.net The goal is to achieve broad absorption of the solar spectrum and efficient electron injection from the excited dye into the semiconductor's conduction band (typically TiO2). scirp.org
| DSSC Component | Role of Naphthyridine Derivative | Example Structure | Performance Metric |
| Sensitizing Dye | π-bridge | Dibenzo[b,h] smolecule.comCurrent time information in Bangalore, IN.naphthyridine researchgate.net | Power conversion efficiency up to 5.02% has been reported for a dye with this bridge. researchgate.net |
Sensors and Semiconductors
The 2,6-naphthyridine scaffold is a component in the design of organic semiconductors. researchgate.net Calamitic liquid crystalline organic semiconductors based on a dibenzo[c,h] smolecule.comdiva-portal.orgnaphthyridine core have been synthesized and investigated for their electron transport properties. researchgate.netresearchgate.net These materials are designed to have high electron mobility, a key parameter for efficient organic field-effect transistors (OFETs) and other electronic devices.
Furthermore, naphthyridine derivatives have been utilized in the development of fluorescent sensors. For instance, a chloro-substituted 2-amino-1,8-naphthyridine derivative was developed as a selective binder for cytosine in DNA, demonstrating the potential for these compounds in biochemical sensing applications. mdpi.com The fluorescence properties of arylated naphthyridines, which can be synthesized from chloro-naphthyridine precursors, make them promising candidates for fluorescent probes, with some derivatives exhibiting high quantum efficiencies. acs.org
| Application | Naphthyridine Derivative | Key Feature |
| Organic Semiconductor | Dibenzo[c,h] smolecule.comdiva-portal.orgnaphthyridine researchgate.netresearchgate.net | Electron transport material researchgate.netresearchgate.net |
| Fluorescent Sensor | Chloro-substituted 2-amino-1,8-naphthyridine mdpi.com | Selective binding to cytosine mdpi.com |
| Fluorescent Probe | Arylated naphthyridines acs.org | High fluorescence quantum efficiency acs.org |
Non-Linear Optical (NLO) Materials
Derivatives of naphthyridine have been investigated for their non-linear optical (NLO) properties. researchgate.net NLO materials are capable of altering the properties of light that passes through them and have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability, which can be influenced by the molecule's electronic structure, including the presence of donor and acceptor groups and a conjugated π-system. ijcce.ac.ir
Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the NLO properties of various heterocyclic compounds, including those related to naphthyridines. ijcce.ac.iracs.org These calculations can predict the first-order hyperpolarizability of a molecule, providing insight into its potential as an NLO material. ijcce.ac.ir The strategic placement of substituents on the naphthyridine ring system can enhance these properties. researchgate.net
Molecular Switches
The concept of using molecules as components in electronic devices, such as molecular switches, has driven research into compounds that can exist in two or more stable states that can be interconverted by an external stimulus like light. diva-portal.org While specific research on this compound as a molecular switch is limited, the broader class of naphthyridines has been explored in this context. A thesis focused on the synthesis of halogenated 1,5- and 2,6-naphthyridines, including this compound, with the aim of creating ligands for ruthenium complexes that could function as molecular switches. diva-portal.orgdiva-portal.org
Additionally, photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, has been observed in a metalloviologen complex based on 1,5-naphthyridine. rsc.org This phenomenon is a key principle behind the functioning of many molecular switches. rsc.org
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies
The development of efficient and innovative synthetic routes to access the 2,6-naphthyridine (B1209661) core is a cornerstone of advancing its research. While classical methods exist, contemporary research is focused on creating more sustainable, scalable, and versatile synthetic protocols.
Recent advancements include rhodium-catalyzed [2 + 2 + 2] cycloaddition reactions of cyano-yne-allene scaffolds, which, followed by a dehydrogenative process, provide direct access to unsaturated pyridine-containing compounds that can be readily converted to 2,6-naphthyridine derivatives. researchgate.net This domino reaction strategy allows for the successive formation of multiple new bonds in a single operation, enhancing synthetic efficiency. researchgate.net Another promising approach involves the base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitrile and its derivatives to yield 3-amino-2,6-naphthyridines. researchgate.net
Furthermore, a tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org Subsequent ditriflation of these intermediates yields highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates that can be used in one-pot difunctionalization reactions, leading to a diverse range of drug-like products. acs.org These novel methodologies are not only expanding the chemical space accessible from 1-Chloro-2,6-naphthyridine but are also enabling the synthesis of complex derivatives on a multigram scale. researchgate.net
Exploration of New Biological Targets
Derivatives of 2,6-naphthyridine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system. researchgate.netbenthamdirect.com Future research is geared towards identifying and validating new biological targets for compounds derived from this compound.
One area of intense investigation is in oncology. Researchers are designing multifunctional entities that can concurrently inhibit targets like casein kinase 2 (CK2) and cancer stem cells (CSCs). researchgate.net For instance, a series of 5-(3-chlorophenylamino)benzo[c] researchgate.netderpharmachemica.comnaphthyridine derivatives have been synthesized, with some exhibiting stronger CK2 inhibitory activity and higher selectivity than existing inhibitors. researchgate.net These compounds have also shown potent inhibition of cancer cell stemness, making them promising candidates for cancer treatment. researchgate.net
In the realm of neurodegenerative diseases, β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime target for Alzheimer's disease therapy. The discovery of BACE1 inhibitors featuring a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold highlights the potential of this chemical class in addressing neurological disorders. researchgate.net The versatility of the naphthyridine core also extends to its use as a scaffold for developing inhibitors of topoisomerase II, with some derivatives showing potent anticancer activity. nih.gov The ongoing exploration of these and other biological targets will likely uncover new therapeutic applications for this compound analogs.
Advanced Materials Development
The unique electronic and structural properties of the 2,6-naphthyridine framework make it an attractive building block for the development of advanced organic materials. The planar structure of the fused pyridine (B92270) rings can facilitate π-π stacking interactions, which are crucial for applications in organic electronics. vulcanchem.com
Research is emerging on the potential utility of 2-pyridones and 2,6-naphthyridine-1,5-diones in organic light-emitting materials, as some of these compounds emit clear ultraviolet and fluorescent light. researchgate.net The ability to functionalize the naphthyridine core allows for the tuning of its photophysical properties, opening up possibilities for creating novel organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov The development of efficient synthetic routes to these materials is a key focus, with the goal of producing them on a gram scale without compromising yield. researchgate.net The exploration of this compound as a precursor for these advanced materials is an active and promising area of research.
Green and Sustainable Chemistry in Naphthyridine Research
The principles of green and sustainable chemistry are increasingly being integrated into the synthesis and application of naphthyridine derivatives. The goal is to develop environmentally benign processes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
A significant development in this area is the use of microwave irradiation to promote the synthesis of 2,6-naphthyridines. derpharmachemica.comderpharmachemica.comscispace.com This method has been shown to be easy, efficient, clean, and environmentally friendly, producing desired products in excellent yields and high purity. derpharmachemica.comderpharmachemica.com Microwave-assisted synthesis often proceeds from simple and readily available precursors, such as 4-cyano-3-pyridylacetonitrile, and utilizes the ability of certain liquids and solids to convert electromagnetic energy into heat to drive chemical reactions. derpharmachemica.comscispace.com
Another green approach involves the use of water as a solvent for the Friedländer reaction to synthesize substituted 1,8-naphthyridines with high yields. rsc.org The use of ionic liquids as a reaction medium for one-pot, three-component reactions to produce naphthyridine derivatives also represents an eco-friendly synthetic protocol with operational simplicity and high yields. researchgate.net Furthermore, catalyst-free methods using sustainable solvents like glycerol (B35011) are being explored for the synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles. benthamdirect.com These green synthetic strategies are not only more environmentally responsible but also often lead to improved reaction efficiency and scalability. rsc.orgrsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the design of naphthyridine-based compounds is no exception. These computational tools are being used to accelerate the design-make-test-analyze cycle, leading to the more rapid identification of novel compounds with desired properties. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational method used to predict the biological activity of new naphthyridine derivatives. researchgate.net For example, 2D-QSAR models have been developed to predict the HIV-1 integrase inhibition activities of naphthyridine compounds, providing valuable insights into the structural features important for their activity. researchgate.net These models help in understanding the effects of polarizability, electronegativity, and specific functional groups on the biological potency of these compounds. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also being employed to elucidate the structure-activity relationships of naphthyridine derivatives against various human cancer cell lines. nih.gov The contour maps generated from these analyses provide a visual representation of the structural modifications that can enhance cytotoxic activity. nih.gov
Q & A
What are the primary synthetic routes for 1-chloro-2,6-naphthyridine, and how do reaction conditions influence yield?
Category: Basic Research
Answer:
this compound is commonly synthesized via halogenation of 2,6-naphthyridinones using phosphoryl halides (e.g., POCl₃) under reflux, achieving yields up to 77% . Alternatively, hydrogenolysis of this compound derivatives using Pd/C in methanol (with sodium acetate) yields 2,6-naphthyridine with 71% efficiency . Key factors affecting yield include:
- Temperature: Higher temperatures (e.g., 135°C for POBr₃ reactions) improve halogenation efficiency but may increase side reactions.
- Catalyst selection: Pd/C is critical for selective dehalogenation .
- Solvent choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions .
How does the reactivity of this compound compare to other halogenated naphthyridines in nucleophilic substitutions?
Category: Advanced Research
Answer:
The chlorine atom at the 1-position exhibits enhanced reactivity due to electron-withdrawing effects of the adjacent nitrogen atoms, making it susceptible to nucleophilic displacement. For example:
- Aminolysis: Reaction with ammonia in phenol at 175°C yields 2,6-naphthyridin-1-amine (58%) .
- Hydrazinolysis: Substitution with hydrazine under mild conditions (reflux in ethanol, 10 minutes) achieves 60% yield .
Comparative studies show that 1-chloro derivatives react faster than 3-chloro isomers due to steric and electronic factors . Computational modeling (e.g., DFT) can predict regioselectivity in such reactions .
What methodologies are recommended for characterizing this compound and its derivatives?
Category: Basic Research
Answer:
Standard characterization techniques include:
- NMR spectroscopy: ¹H and ¹³C NMR (e.g., δ 8.56 ppm for aromatic protons) confirm structural integrity .
- Elemental analysis: Validates purity (>98%) by matching calculated and observed C, H, N, and halogen content .
- Mass spectrometry: High-resolution MS identifies molecular ions (e.g., [M+H]+ at m/z 199.03 for this compound) .
- X-ray crystallography: Resolves ambiguous stereochemistry in complex derivatives .
How can researchers resolve contradictory data in antimicrobial activity studies of this compound derivatives?
Category: Advanced Research
Answer:
Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative activity) may arise from:
- Structural variations: Substitutions at the 3-position (e.g., methyl groups) alter lipophilicity and membrane penetration .
- Assay conditions: Variations in pH, inoculum size, or solvent (DMSO vs. aqueous buffers) affect bioavailability .
Methodological solutions: - Dose-response curves: Quantify MIC/MBC values across multiple concentrations .
- Molecular docking: Validate target engagement (e.g., DNA gyrase binding affinity) to confirm mechanism .
- Standardized protocols: Follow CLSI guidelines for reproducibility .
What computational tools are effective for predicting the bioactivity of this compound analogs?
Category: Advanced Research
Answer:
- Molecular docking (AutoDock Vina): Predicts binding modes to targets like DNA gyrase (∆G ≤ -8 kcal/mol indicates high affinity) .
- QSAR models: Correlate substituent effects (e.g., Hammett σ values) with antimicrobial potency .
- ADMET prediction (SwissADME): Assesses drug-likeness (e.g., cLogP < 5, H-bond donors ≤ 5) .
- DFT calculations: Evaluates electronic properties (e.g., LUMO energy) influencing reactivity .
What strategies optimize the synthesis of this compound derivatives to minimize by-products?
Category: Advanced Research
Answer:
By-product formation (e.g., dihalogenated impurities) can be mitigated by:
- Controlled stoichiometry: Use 1.1 equivalents of POCl₃ to avoid over-halogenation .
- Low-temperature quenching: Prevents thermal degradation during workup .
- Catalytic additives: FeCl₃ (trace) accelerates selective amination, reducing dimerization .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 15 minutes vs. hours) and improves yield (81% for hydrazine derivatives) .
How does this compound serve as a precursor for environmentally persistent compounds?
Category: Advanced Research
Answer:
Chlorinated naphthyridines may exhibit environmental persistence due to:
- Low biodegradability: The aromatic core resists microbial degradation .
- Bioaccumulation potential: High logP values (predicted ~2.5) suggest lipid solubility .
Mitigation strategies: - Green synthesis: Microwave irradiation reduces solvent waste .
- Degradation studies: UV/H₂O₂ advanced oxidation processes break down halogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
